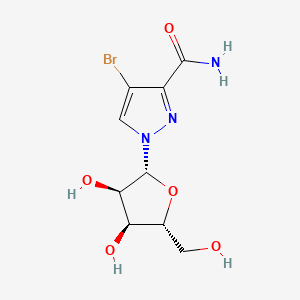
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide is a synthetic nucleoside analog. This compound is notable for its unique structure, which combines a ribofuranosyl sugar moiety with a brominated pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide typically involves several key steps:
Formation of the Ribofuranosyl Intermediate: The ribofuranosyl moiety is often prepared from D-ribose through a series of protection and activation steps.
Bromination of Pyrazole: The pyrazole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated pyrazole is then coupled with the ribofuranosyl intermediate using a suitable coupling agent, such as a Lewis acid or a base, to form the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups on the pyrazole ring or the ribofuranosyl moiety.
科学的研究の応用
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
作用機序
The mechanism of action of 1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The ribofuranosyl moiety may facilitate cellular uptake and incorporation into nucleic acids, affecting DNA and RNA synthesis.
類似化合物との比較
Similar Compounds
1-beta-D-Ribofuranosyl-4-chloro-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-beta-D-Ribofuranosyl-4-iodo-pyrazole-3-carboxamide: Contains an iodine atom, offering different reactivity and biological properties.
1-beta-D-Ribofuranosyl-4-methyl-pyrazole-3-carboxamide: Methyl group substitution, affecting its hydrophobicity and interaction with biological targets.
Uniqueness
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological molecules and potentially increasing its efficacy in various applications.
特性
CAS番号 |
138786-99-9 |
|---|---|
分子式 |
C9H12BrN3O5 |
分子量 |
322.11 g/mol |
IUPAC名 |
4-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H12BrN3O5/c10-3-1-13(12-5(3)8(11)17)9-7(16)6(15)4(2-14)18-9/h1,4,6-7,9,14-16H,2H2,(H2,11,17)/t4-,6-,7-,9-/m1/s1 |
InChIキー |
JYPFLOBSMUJIPQ-FJGDRVTGSA-N |
異性体SMILES |
C1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)Br |
正規SMILES |
C1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



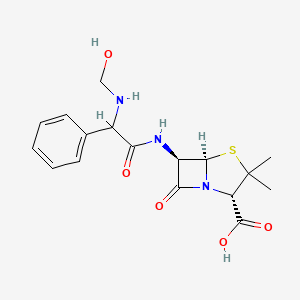
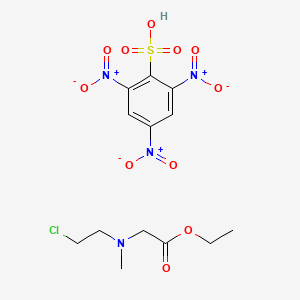

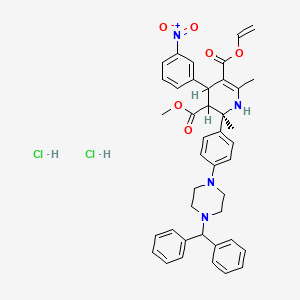
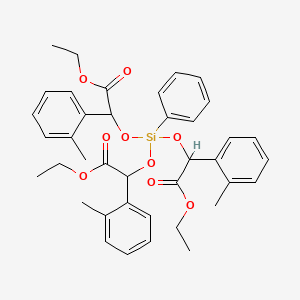
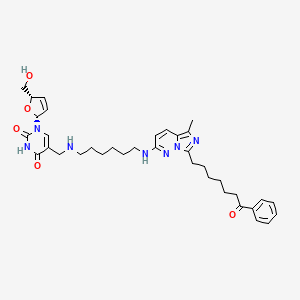

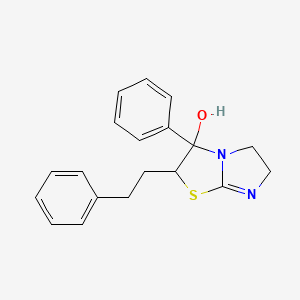
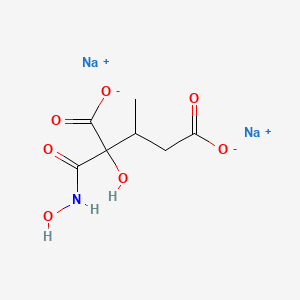
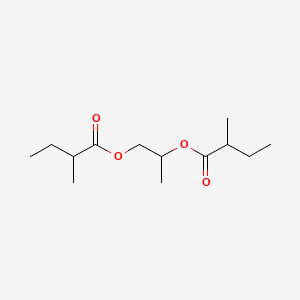
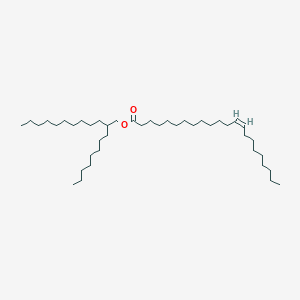
![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)

